4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
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Overview
Description
4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C14H22N4O2S2 and a molecular weight of 342.48 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a propyl group and a sulfamoylphenyl group, along with a carbothioamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide typically involves the reaction of 4-propylpiperazine with 4-sulfamoylphenyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbothioamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperature.
Substitution: Nucleophiles such as amines or thiols; reaction conditionsorganic solvent, elevated temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfamoyl group is known to interact with enzyme active sites, while the piperazine ring can modulate receptor activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide: Unique due to its specific substitution pattern and functional groups.
N-(4-sulfamoylphenyl)piperazine-1-carbothioamide: Lacks the propyl group, leading to different chemical and biological properties.
4-propyl-N-(4-methylphenyl)piperazine-1-carbothioamide:
Uniqueness
This compound is unique due to the presence of both the propyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S2/c1-2-7-17-8-10-18(11-9-17)14(21)16-12-3-5-13(6-4-12)22(15,19)20/h3-6H,2,7-11H2,1H3,(H,16,21)(H2,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCNNLGVQXPGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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